molecular formula C55H72N14O27 B1256131 5,10-Mthfpg CAS No. 85917-14-2

5,10-Mthfpg

Cat. No.: B1256131
CAS No.: 85917-14-2
M. Wt: 1361.2 g/mol
InChI Key: CUTQASCZIUZESA-OMVOJPAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-methylenetetrahydrofolate polyglutamate typically involves the reaction of tetrahydrofolate with serine, catalyzed by the enzyme serine hydroxymethyltransferase . This reaction produces 5,10-methylenetetrahydrofolate, which can then be further modified to form the polyglutamate version by attaching multiple glutamate residues.

Industrial Production Methods: Industrial production of 5,10-methylenetetrahydrofolate polyglutamate involves biotechnological processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis of this compound. These microorganisms are cultured in large bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,10-Mthfpg undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,10-Mthfpg has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10-methylenetetrahydrofolate polyglutamate involves its role as a cofactor in one-carbon metabolism. It donates a methylene group to various substrates, facilitating the synthesis of nucleotides and amino acids. This process is crucial for DNA synthesis and repair, as well as for the methylation of homocysteine to form methionine .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5,10-Mthfpg is unique due to its ability to participate in multiple types of reactions (oxidation, reduction, and substitution) and its role as a cofactor in critical biochemical pathways. Its polyglutamate form enhances its retention within cells, increasing its efficacy in biochemical processes .

Properties

CAS No.

85917-14-2

Molecular Formula

C55H72N14O27

Molecular Weight

1361.2 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C55H72N14O27/c56-55-66-44-43(46(80)67-55)69-23-68(22-26(69)21-57-44)25-3-1-24(2-4-25)45(79)65-34(54(95)96)11-19-41(76)63-32(52(91)92)9-17-39(74)61-30(50(87)88)7-15-37(72)59-28(48(83)84)5-13-35(70)58-27(47(81)82)6-14-36(71)60-29(49(85)86)8-16-38(73)62-31(51(89)90)10-18-40(75)64-33(53(93)94)12-20-42(77)78/h1-4,26-34H,5-23H2,(H,58,70)(H,59,72)(H,60,71)(H,61,74)(H,62,73)(H,63,76)(H,64,75)(H,65,79)(H,77,78)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H4,56,57,66,67,80)/t26?,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

CUTQASCZIUZESA-OMVOJPAWSA-N

Isomeric SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Synonyms

5,10-methylenetetrahydrofolate polyglutamate
5,10-MTHFPG

Origin of Product

United States

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